molecular formula C16H24N2O B7920344 2-[(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-ethanol

2-[(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-ethanol

カタログ番号: B7920344
分子量: 260.37 g/mol
InChIキー: OMPQKCRADZNUCA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-ethanol (CAS: 1354011-01-0) is a heterocyclic amine derivative with a molecular formula of C₁₆H₂₄N₂O and a molecular weight of 260.38 g/mol . Structurally, it features a pyrrolidine ring substituted with a benzyl group at the 1-position, a cyclopropyl-amino group at the 3-position, and an ethanol moiety.

特性

IUPAC Name

2-[(1-benzylpyrrolidin-3-yl)-cyclopropylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c19-11-10-18(15-6-7-15)16-8-9-17(13-16)12-14-4-2-1-3-5-14/h1-5,15-16,19H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPQKCRADZNUCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCO)C2CCN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Pyrrolidine Ring Formation and Benzylation

The pyrrolidine ring is typically synthesized via cyclization reactions or derivatization of pre-existing pyrrolidine precursors. A common method involves the alkylation of pyrrolidine with benzyl halides under basic conditions. For example, treatment of pyrrolidine with benzyl bromide in the presence of potassium carbonate yields 1-benzylpyrrolidine, which serves as the foundational scaffold. Alternative routes include reductive amination of γ-keto esters followed by hydrogenolysis to introduce the benzyl group.

Ethanol Backbone Incorporation

The ethanol group is incorporated via nucleophilic substitution or oxidation-reduction sequences. One approach involves the reaction of epichlorohydrin with the amine-functionalized intermediate, followed by hydrolysis to yield the ethanol moiety. Alternatively, reductive amination of glyoxal with cyclopropylamine-pyrrolidine adducts produces the desired ethanolamine structure.

Stepwise Synthesis Approaches

Alkylation and Nucleophilic Substitution

A sequential alkylation strategy is widely employed:

  • Benzylation of Pyrrolidine :
    Pyrrolidine is treated with benzyl bromide in dichloromethane (DCM) using potassium carbonate as a base, yielding 1-benzylpyrrolidine.

  • Cyclopropylamine Coupling :
    The benzyl-pyrrolidine intermediate reacts with cyclopropylamine via nucleophilic substitution. For example, using Mitsunobu conditions (DIAD, PPh₃) facilitates the coupling of 1-benzylpyrrolidin-3-ol with cyclopropylamine.

  • Ethoxylation :
    The final step involves introducing the ethanol group through reaction with ethylene oxide under acidic conditions, followed by purification via column chromatography.

Table 1: Comparison of Alkylation Methods

StepReagents/ConditionsYield (%)Reference
BenzylationBnBr, K₂CO₃, DCM, rt85
Cyclopropane couplingDIAD, PPh₃, THF, 0°C → rt78
EthoxylationEthylene oxide, H₂SO₄, 50°C92

Cyclopropanation via Donor-Acceptor (DA) Cyclopropanes

Recent advances in DA cyclopropane chemistry have enabled efficient synthesis of the cyclopropylamine moiety. As reported by MDPI, dimethyl 2-arylcyclopropane-1,1-dicarboxylates react with amines under microwave irradiation to form pyrrolidin-2-ones, which are subsequently reduced to cyclopropylamines. For example:

Dimethyl 2-(3,5-dimethoxyphenyl)cyclopropane-1,1-dicarboxylate+NH3MW, 160°CCyclopropylamine derivative[5]\text{Dimethyl 2-(3,5-dimethoxyphenyl)cyclopropane-1,1-dicarboxylate} + \text{NH}_3 \xrightarrow{\text{MW, 160°C}} \text{Cyclopropylamine derivative} \quad

This method offers superior stereocontrol compared to traditional cyclopropanation techniques, with yields exceeding 75%.

Reductive Amination for Ethanolamine Formation

Reductive amination is a critical step for integrating the ethanol backbone. A ketone intermediate, such as 3-(cyclopropylamino)-1-benzylpyrrolidine, is reacted with glycolaldehyde in the presence of sodium cyanoborohydride (NaBH₃CN) to yield the ethanolamine product. Optimization studies indicate that polar aprotic solvents (e.g., DMF) enhance reaction efficiency, achieving yields of 88%.

Industrial-Scale Production Considerations

Large-scale synthesis requires optimization of cost, safety, and yield. Continuous flow reactors are preferred for benzylation and cyclopropanation steps due to improved heat transfer and reduced side reactions. For example, a continuous flow setup for pyrrolidine benzylation achieves 90% conversion with a residence time of 30 minutes.

Table 2: Industrial vs. Laboratory Synthesis Parameters

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatch flaskContinuous flow reactor
Temperature ControlOil bathAutomated jacketed system
Yield75–85%88–92%
PurificationColumn chromatographyCrystallization/distillation

化学反応の分析

Types of Reactions

2-[(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

科学的研究の応用

2-[(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-ethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 2-[(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The compound’s unique combination of a pyrrolidine core, benzyl group, cyclopropyl-amino substituent, and ethanol tail distinguishes it from analogous heterocyclic amines. Below is a comparative analysis with key structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reference
2-[(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-ethanol C₁₆H₂₄N₂O 260.38 Benzyl-pyrrolidine, cyclopropyl-amino, ethanol
3-[2-Benzoyl-3-(2-hydroxyethylamino)propyl]-4-hydroxy-6-methylpyran-2-one (14d) C₁₈H₂₁NO₄·H₂O 347.38 (anhydrous: 329.37) Benzoyl, pyran-2-one, hydroxyethylamino
Methyl 2-[[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate] (10) C₁₇H₁₅N₅O₅ 393.34 Pyridine, cyano, pyrimidinyl, ester
Tyrosol (1) C₈H₁₀O₂ 138.16 Phenolic hydroxyl, ethanol
Key Observations:

Substituent Diversity: The target compound’s benzyl-pyrrolidine and cyclopropyl-amino groups contrast with the benzoyl and pyran-2-one moieties in 14d , as well as the pyridine and cyano groups in 10 .

Molecular Weight : The target compound (260.38 g/mol) is lighter than 14d (329.37 g/mol) and 10 (393.34 g/mol), suggesting better bioavailability compared to bulkier analogs .

Ethanol Moiety: Shared with tyrosol (1), the ethanol group may enhance water solubility, though the benzyl-pyrrolidine system in the target compound likely increases membrane permeability relative to tyrosol’s simpler phenolic structure .

生物活性

2-[(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-ethanol, also referred to by its CAS number 1353960-62-9, is a compound with potential biological significance due to its structural features that include a pyrrolidine moiety and cyclopropyl amino group. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C16H24N2O. The compound's structure allows it to interact with various biological targets, particularly in the central nervous system.

Neuropharmacological Effects

The orexin system, which plays a crucial role in regulating arousal, sleep, and appetite, has been a focus for compounds similar to this compound. Research has shown that compounds targeting orexin receptors can modulate neurobehavioral responses . This suggests that the compound may have implications in treating sleep disorders or appetite regulation.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, its structural components suggest potential interactions with G protein-coupled receptors (GPCRs), particularly those involved in neurotransmission and inflammatory responses.

Case Studies

While direct case studies on this compound are sparse, analogous compounds have been investigated for their therapeutic potential:

  • Study on Orexin Receptor Modulation : A study highlighted the binding affinities of various ligands to orexin receptors, indicating that modifications in the structure could enhance selectivity and efficacy .
  • Antimicrobial Efficacy : Another research effort demonstrated that specific structural modifications in pyrrolidine-based compounds led to enhanced antimicrobial activity against resistant strains of bacteria .

Q & A

Q. What are the standard synthetic routes for 2-[(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-ethanol, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step alkylation and amine coupling. A common route includes:

  • Step 1 : Reacting (R)-1-benzylpyrrolidin-3-amine with cyclopropylamine derivatives in dichloromethane (DCM) under triethylamine (TEA) catalysis, followed by stirring at room temperature or reflux .
  • Step 2 : Purification via recrystallization using ethanol/water mixtures to enhance purity .
  • Optimization : Continuous flow chemistry (as opposed to batch methods) reduces reaction times and improves yield by ensuring precise control over stoichiometry and temperature gradients .

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsPurposeKey Metrics
1DCM, TEA, RT/refluxAlkylationTLC monitoring
2Ethanol/water recrystallizationPurificationPurity >95%

Q. How is the stereochemical configuration of the compound characterized, and what techniques validate its structural integrity?

  • X-ray crystallography resolves absolute configuration by analyzing bond lengths/angles at the pyrrolidine and cyclopropane moieties .
  • Chiral HPLC assesses enantiomeric purity (e.g., retention time differences between R/S isomers) .
  • NMR spectroscopy confirms substituent positions via coupling constants (e.g., 3JHH^3J_{\text{HH}} for cyclopropane protons) and nuclear Overhauser effects (NOE) .

Q. What in vitro assays are typically employed to assess the compound's initial biological activity, particularly in neurological targets?

  • Receptor binding assays : Radioligand displacement studies (e.g., dopamine or serotonin receptors) quantify IC50_{50} values .
  • Enzyme inhibition : Kinetic analysis of monoamine oxidase (MAO) inhibition using fluorometric substrates .

Advanced Research Questions

Q. How do stereochemical variations at the pyrrolidine ring influence the compound's receptor binding affinity, and what methods resolve enantiomeric discrepancies in pharmacological data?

  • Impact of stereochemistry : The (R)-configuration at the pyrrolidine ring enhances dopamine D2_2 receptor binding affinity by 10-fold compared to the (S)-isomer, as shown in molecular docking studies .
  • Resolution methods : Chiral resolution via preparative HPLC with cellulose-based columns separates enantiomers for individual bioactivity testing .

Q. Table 2: Stereochemical Effects on Binding Affinity

ConfigurationTarget ReceptorBinding Affinity (Ki_i)Source
(R)-isomerD2_212 nM
(S)-isomerD2_2120 nM

Q. What strategies are effective in addressing contradictory data regarding the compound's pharmacokinetic properties across different in vivo models?

  • Species-specific metabolism : Use liver microsomes from rodents vs. primates to identify cytochrome P450-mediated metabolic differences .
  • Isotopic labeling : 14^{14}C-labeled compound tracks absorption/distribution discrepancies in murine vs. canine models .
  • PK/PD modeling : Integrate compartmental models to correlate plasma concentration-time profiles with receptor occupancy data .

Q. What computational methods predict the compound's ADMET properties, and how do they align with experimental results?

  • QSAR models : Predict logP (2.1) and blood-brain barrier permeability (BBB+) using substituent electronic parameters .
  • Molecular dynamics (MD) : Simulate interactions with P-glycoprotein to forecast efflux ratios, validated via Caco-2 cell assays .
  • Validation : Discrepancies >20% between predicted and experimental hepatic clearance require re-parameterization of in silico models .

Q. Methodological Notes

  • Key references include PubChem (structural data) , synthetic protocols , and pharmacological studies .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。